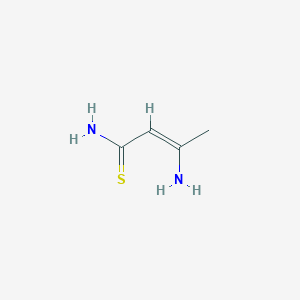
5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom, a methyl group, and a pyridinyl group, along with an aldehyde functional group.
Preparation Methods
The synthesis of 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves multistep reactions. One common method is the Vilsmeier-Haack reaction, which is used to form the aldehyde group. The starting material, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is reacted with substituted thiophenols in the presence of potassium carbonate and dimethylformamide to produce the desired compound .
Chemical Reactions Analysis
5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to inhibit the growth of certain bacteria by interfering with their metabolic pathways. In anticancer research, it has been found to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound lacks the pyridinyl group, which may affect its biological activity and chemical reactivity.
3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde:
Properties
CAS No. |
1153044-98-4 |
|---|---|
Molecular Formula |
C10H8ClN3O |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-chloro-3-methyl-1-pyridin-4-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8ClN3O/c1-7-9(6-15)10(11)14(13-7)8-2-4-12-5-3-8/h2-6H,1H3 |
InChI Key |
WUPNHWOSFJFFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=NC=C2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



